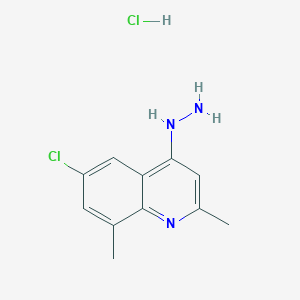
O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride: is a chemical compound that features a benzyl group substituted with three fluorine atoms at the 2, 4, and 5 positions, bonded to a hydroxylamine group. This compound is often used in organic synthesis and analytical chemistry due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2,4,5-trifluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from ethanol to yield the desired compound as a white crystalline solid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions often involve nucleophiles like amines, thiols, or halides under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride is used as a derivatizing agent in gas chromatography (GC) and mass spectrometry (MS) for the analysis of carbonyl-containing compounds. It forms stable oximes with aldehydes and ketones, which are easier to detect and quantify.
Biology: In biological research, this compound is used to study enzyme mechanisms involving carbonyl groups. It helps in the identification and quantification of metabolites in various biological samples.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its unique reactivity makes it valuable in the production of complex organic molecules.
Mécanisme D'action
The mechanism of action of O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride involves its ability to form stable oximes with carbonyl compounds. The hydroxylamine group reacts with the carbonyl group to form a C=N bond, resulting in the formation of an oxime. This reaction is crucial in analytical chemistry for the detection and quantification of carbonyl-containing compounds.
Comparaison Avec Des Composés Similaires
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: This compound has five fluorine atoms on the benzyl group and is used similarly in analytical chemistry for derivatization of carbonyl compounds.
O-Benzylhydroxylamine Hydrochloride: This compound lacks fluorine atoms and is used in similar derivatization reactions but may exhibit different reactivity and stability.
Uniqueness: O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride is unique due to its specific fluorine substitution pattern, which can influence its reactivity and the stability of the resulting oximes. The presence of fluorine atoms can enhance the compound’s electron-withdrawing properties, making it more reactive towards certain nucleophiles and electrophiles.
Propriétés
Formule moléculaire |
C7H7ClF3NO |
|---|---|
Poids moléculaire |
213.58 g/mol |
Nom IUPAC |
O-[(2,4,5-trifluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-5-2-7(10)6(9)1-4(5)3-12-11;/h1-2H,3,11H2;1H |
Clé InChI |
YORGXLDUJGSSPF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)F)CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)
![Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13708695.png)


![1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene](/img/structure/B13708709.png)


![3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)

![tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13708760.png)
